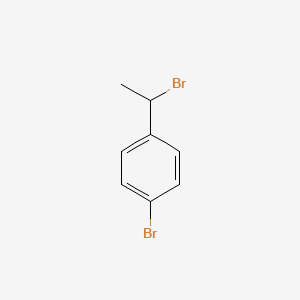
1-Bromo-4-(1-bromoethyl)benzene
Cat. No. B1278172
Key on ui cas rn:
24308-78-9
M. Wt: 263.96 g/mol
InChI Key: QQIOJAHQDFJQSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06416861B1
Procedure details


To a 50 mL round-bottomed flask containing polystyrene resin (5 Scheme 18, 200 mg, 0.30 mequiv/g) in dry THF (15 mL) at −78° C. was added methylmagnesium bromide (10 equiv). The reaction slurry was stirred for 1 h at −78° C., then warmed slowly to room temperature and further stirred for 2 h. After cooling the flask to −20° C., saturated NH4Cl (0.5 mL) was added, and the mixture was stirred for 20 min at room temperature. The resin was filtered and washed with 1:1 THF/water (twice), water (twice), methanol (twice), CH2Cl2 (twice), then dried under reduced pressure. To a slurry of resin in CH2Cl2 (8 mL) was added Br2 (100 μL). After agitation for 20 min, the cleavage solution was removed, and the resin was rinsed with CH2Cl2 (5 mL). Concentration of the combined filtrates gave 4-bromo-α-methyl benzyl bromide (7 Scheme 18) as a colorless oil (12 mg, 75%); 1H NMR (300 MHz, CDCl3) δ 2.03 (d, J=6.97 Hz, 3 H), 5.17 (q, J=6.97 Hz, 1 H), 7.32 (d, J=8.49, 2 H), 7.49 (d, J=8.49, 2 H); 13C NMR (75 MHz, CDCl3) 27.0, 48.5, 122.4, 128.8 (2C), 132.1 (2C), 142.5.




Yield
75%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=CC(C=O)=[CH:4][CH:3]=1.C[Mg][Br:12].[NH4+].[Cl-].[CH2:15]1[CH2:19]O[CH2:17][CH2:16]1>>[Br:12][C:15]1[CH:19]=[CH:4][C:3]([CH:2]([Br:1])[CH3:9])=[CH:17][CH:16]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=O)C=C1
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Mg]Br
|
Step Three
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction slurry was stirred for 1 h at −78° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed slowly to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
further stirred for 2 h
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the flask to −20° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 20 min at room temperature
|
|
Duration
|
20 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resin was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 1:1 THF/water (twice), water (twice), methanol (twice), CH2Cl2 (twice),
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then dried under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To a slurry of resin in CH2Cl2 (8 mL) was added Br2 (100 μL)
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After agitation for 20 min
|
|
Duration
|
20 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the cleavage solution was removed
|
WASH
|
Type
|
WASH
|
|
Details
|
the resin was rinsed with CH2Cl2 (5 mL)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C(C)Br)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12 mg | |
| YIELD: PERCENTYIELD | 75% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
